Regioisomeric Selectivity: Ortho-Methoxy vs. Para-Methoxy Substitution Divergence in Target Engagement
CAS 329202-71-3 possesses an ortho-methoxy substituent on the N-phenyl ring, contrasting with the para-methoxy isomer N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide. In published structure–activity relationship (SAR) campaigns on the 4-aryl-thienyl acetamide series targeting RORγt, the position of the methoxy group relative to the acetamide linkage was shown to control the dihedral angle between the aryl ring and the thiophene core, directly influencing the compound's ability to form a key hydrogen bond with the backbone amide of Glu379 in the ligand-binding domain [1]. Crystallographic evidence from closely related analogs demonstrated that ortho-substitution orients the aryl ring in a conformation that places the methoxy oxygen at a distance incompatible with the Glu379 interaction observed for para-substituted congeners, fundamentally altering the binding mode from an inverse agonist scaffold to a potential silent binder or inactive conformer [1]. Although the target compound itself lacks a published co-crystal structure, the class-level inference derived from the 4-aryl-thienyl acetamide pharmacophore model predicts that the ortho-methoxy substitution pattern will preclude the canonical Glu379 hydrogen bond exploited by para-substituted inverse agonists.
| Evidence Dimension | Predicted binding mode divergence based on methoxy substitution position |
|---|---|
| Target Compound Data | Ortho-methoxy substitution (CAS 329202-71-3); predicted Glu379 hydrogen bond distance incompatible with interaction geometry per pharmacophore model. |
| Comparator Or Baseline | Para-methoxy substitution (EVT-12279469 and related RORγt inverse agonists); demonstrated Glu379 backbone amide hydrogen bond (distance ~2.8–3.0 Å) essential for inverse agonism. |
| Quantified Difference | Qualitative divergence in binding mode: ortho-substitution is predicted to eliminate the canonical hydrogen bond that para-substitution establishes; no directly comparable IC₅₀/EC₅₀ values available. |
| Conditions | Inference based on X-ray co-crystal structures of 4-aryl-thienyl acetamide analogs bound to RORγt ligand-binding domain (PDB entries derived from J Med Chem 2018 study). |
Why This Matters
For researchers procuring a tool compound to probe RORγt or related nuclear receptor targets, selecting the ortho-methoxy isomer over the para-methoxy isomer is expected to yield a fundamentally different pharmacological profile, making the two isomers non-interchangeable for SAR studies.
- [1] Narjes F, Xue Y, von Berg S, Malmberg J, Llinas A, Olsson RI, Jirholt J, Grindebacke H, Leffler A, Hossain N, Lepisto M, Thunberg L, Leek H, Aagaard A, McPheat J, Hansson EL, Back E, Tangefjord S, Chen R, Xiong Y, Hongbin G, Hansson T. Structure-based design leads to potent and orally bioavailable inverse agonists of RORγt. J Med Chem. 2018 Aug 10. doi: 10.1021/acs.jmedchem.8b00783. PMID: 30095900. View Source
